molecular formula C21H19N7 B610789 SEP-0371845 CAS No. 1516896-06-2

SEP-0371845

Cat. No.: B610789
CAS No.: 1516896-06-2
M. Wt: 369.432
InChI Key: ZLHNYULRKIEGAY-HOTGVXAUSA-N
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Description

Kinase inhibitors like SEP-0371845 often share structural motifs (e.g., heterocyclic cores, halogen substituents) that enhance target specificity and pharmacokinetic properties . The compound’s preclinical profile suggests activity against tyrosine kinases, though its exact mechanism and clinical applications remain under study.

Properties

IUPAC Name

2-[(1S,2S)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)cyclopropyl]-3-methylimidazo[2,1-f][1,6]naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-11-10-23-12(2)20-25-19(26-28(11)20)16-9-15(16)18-13(3)27-8-6-17-14(21(27)24-18)5-4-7-22-17/h4-8,10,15-16H,9H2,1-3H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNYULRKIEGAY-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=NC(=NN12)C3CC3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C2=NC(=NN12)[C@H]3C[C@@H]3C4=C(N5C=CC6=C(C5=N4)C=CC=N6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEP-0371845 involves multiple steps, including the formation of the cyclopropyl and triazolopyrazine moieties. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The cyclopropyl group is introduced through a cyclopropanation reaction, while the triazolopyrazine ring is formed via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

SEP-0371845 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of SEP-0371845 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application being investigated.

Comparison with Similar Compounds

Discussion

This compound’s comparative advantages include enhanced kinase selectivity and BBB penetration over natural analogs . Future research should prioritize structural optimization to reduce off-target effects, guided by predictive tools like KLSD’s bioactivity databases .

Biological Activity

SEP-0371845 is a compound that has garnered interest in the field of pharmacology due to its potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies that illustrate its impact.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways involved in cellular signaling, inflammation, and apoptosis. Understanding these mechanisms is crucial for evaluating the compound's therapeutic potential.

Biological Assays and Efficacy

The efficacy of this compound has been assessed through various in vitro and in vivo assays. Key findings from these studies include:

  • Cytotoxicity Assays : this compound demonstrated significant cytotoxic effects on cultured mammalian cells. The compound's potency was evaluated using different cell lines, revealing a dose-dependent response. The cytotoxicity was measured using assays such as LDH release and MTT assays, which assess cell membrane integrity and metabolic activity respectively .
  • Anti-inflammatory Activity : In models of inflammation, this compound exhibited the ability to inhibit pro-inflammatory cytokine production. This was assessed through ELISA assays measuring levels of TNF-alpha and IL-6 in treated cells compared to controls .
  • Apoptosis Induction : Flow cytometry analyses indicated that this compound could induce apoptosis in cancer cell lines. Annexin V staining was used to quantify apoptotic cells, showing that treatment with the compound led to increased early and late apoptotic populations .

Data Table: Biological Activity Summary

Biological Activity Assay Type Outcome Reference
CytotoxicityLDH ReleaseSignificant cytotoxicity
Anti-inflammatoryELISAInhibition of cytokine production
Apoptosis InductionFlow CytometryIncreased apoptotic cells

Case Studies

Several case studies have illustrated the biological activity and therapeutic potential of this compound:

  • Case Study 1: Cancer Treatment
    • A study investigated the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anti-cancer agent.
  • Case Study 2: Inflammatory Disorders
    • Another case study focused on the use of this compound in a model of rheumatoid arthritis. The compound showed promising results by reducing joint swelling and inflammatory markers, indicating its potential application in treating autoimmune conditions.
  • Case Study 3: Neuroprotection
    • Research evaluating the neuroprotective effects of this compound demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. This suggests possible applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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